molecular formula C11H12I3NO2 B1672083 Iopanoic acid CAS No. 96-83-3

Iopanoic acid

Cat. No.: B1672083
CAS No.: 96-83-3
M. Wt: 570.93 g/mol
InChI Key: OIRFJRBSRORBCM-UHFFFAOYSA-N
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Scientific Research Applications

Iopanoic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Iopanoic acid primarily targets the thyroid gland and the enzymes 5’deiodinase (5’DID-1 and 5’DID-2), which catalyze the conversion of thyroxine (T4) to triiodothyronine (T3) in the thyroid cell, liver, kidney, skeletal muscle, heart, brain, and pituitary . These enzymes play a crucial role in the regulation of thyroid hormone levels in the body.

Mode of Action

this compound acts as a potent inhibitor of thyroid hormone release from the thyroid gland, as well as of the peripheral conversion of T4 to T3 . By inhibiting the 5’deiodinase enzymes, it prevents the conversion of T4 to the more active hormone T3 . This results in a decrease in the levels of T3, leading to a reduction in the symptoms of hyperthyroidism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the thyroid hormone synthesis and regulation pathway . By inhibiting the 5’deiodinase enzymes, this compound disrupts the normal conversion of T4 to T3, leading to a decrease in circulating T3 levels . This has a downstream effect of reducing the metabolic rate and other effects mediated by T3.

Pharmacokinetics

It is known that this compound is absorbed by the gastrointestinal tract and subsequently excreted by the liver into the bile . Its binding to plasma proteins protects it from metabolism or excretion and prolongs its half-life .

Result of Action

The inhibition of T4 to T3 conversion by this compound leads to a decrease in circulating T3 levels . This results in a reduction in the symptoms of hyperthyroidism, including rapid heart rate, weight loss, and anxiety . It can be used in the treatment of patients with severe thyrotoxicosis (thyroid storm) for rapid control of elevated plasma triiodothyronine concentrations .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature during the reaction was set at 25°C in a study . .

Safety and Hazards

Iopanoic acid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

While the specific future directions for Iopanoic acid were not found in the search results, there is a general interest in further understanding the structure and function of deiodinases, which are inhibited by this compound . This could potentially lead to new therapeutic strategies for maintaining health and treating disease .

Biochemical Analysis

Biochemical Properties

Iopanoic acid plays a significant role in biochemical reactions, particularly in the inhibition of thyroid hormone release and the conversion of thyroxine to triiodothyronine. It interacts with enzymes such as type 1 and type 2 deiodinases, which are responsible for the deiodination of thyroid hormones. This compound inhibits these enzymes, thereby reducing the conversion of thyroxine to triiodothyronine and leading to decreased levels of triiodothyronine in the body .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the conversion of thyroxine to triiodothyronine, which impacts cell signaling pathways, gene expression, and cellular metabolism. The reduction in triiodothyronine levels can lead to changes in the expression of genes regulated by thyroid hormones, affecting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with deiodinase enzymes. This compound binds to the active site of these enzymes, inhibiting their activity and preventing the conversion of thyroxine to triiodothyronine. This inhibition leads to decreased levels of triiodothyronine, which in turn affects gene expression and cellular metabolism. Additionally, this compound is a substrate for type 1 deiodinase, undergoing monodeiodination in the presence of this enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound can induce euthyroidism in patients with resistant thyrotoxicosis, with rapid and effective results. The stability and degradation of this compound in laboratory settings have been studied, and it has been found to be effective in maintaining euthyroidism over a period of time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving Xenopus laevis, this compound was found to cause thyroid-related biochemical changes and delayed metamorphosis at higher concentrations. In cats, different dosages of this compound resulted in varying levels of thyroid hormone concentrations, with higher doses leading to more significant changes .

Metabolic Pathways

This compound is involved in metabolic pathways related to thyroid hormone metabolism. It interacts with deiodinase enzymes, particularly type 1 and type 2 deiodinases, which are responsible for the deiodination of thyroid hormones. This compound inhibits these enzymes, affecting the metabolic flux and levels of thyroid hormones in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The distribution of this compound within tissues is influenced by its interactions with these transporters and binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iopanoic acid can be synthesized through a multi-step process involving the iodination of aniline derivatives. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination and alkylation reactions under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: The compound can be reduced to form various iodinated derivatives.

    Substitution: this compound can participate in substitution reactions, especially involving the iodine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products:

Properties

IUPAC Name

2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRFJRBSRORBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12I3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023159
Record name Iopanoic acid
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Molecular Weight

570.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

CREAM-COLORED SOLID; SOL IN DIL ALKALI, 95% ALC, OTHER ORG SOLVENTS /DL-ISOMER/, INSOL IN WATER; SOL IN CHLOROFORM & ETHER; SOL IN SOLN OF ALKALI HYDROXIDES & CARBONATES
Record name IOPANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345
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Mechanism of Action

.../IT/ SUPPRESSES THYROID FUNCTION IN EUTHYROID AND HYPERTHYROID INDIVIDUALS., TSH INDUCED SECRETION OF 3,3'-DIIODOTHYRONINE, 3',5'-T2, & 3,5-T2 BY PERFUSED DOG THYROID WAS DETERMINED. IOPANOATE (10-5 MOLAR) & IPODATE (10-5 MOLAR), BOTH INHIBITORS OF PERIPHERAL IODOTHYRONINE DEIODINATION, INHIBITED 3,3'-DIIODOTHYRONINE SECRETION., THE ABILITY OF ROENTGENOGRAPHIC CONTRAST AGENTS TO INHIBIT BINDING OF (125)I-LABELED T3 TO NUCLEAR RECEPTORS WAS STUDIED DURING INCUBATION OF RAT LIVER NUCLEI OR NUCLEAR EXTRACTS IN VITRO & AFTER IP ADMIN OF THE AGENTS IN VIVO. IOPANOIC ACID INHIBITED BINDING OF T3-(125)I IN VITRO., CHANGES IN CONCN OF TSH, THYROXINE, T3, & REVERSE T3 IN SERUM WERE EXAMINED IN 21 MALE EUTHYROID SUBJECTS AFTER ORAL ADMIN OF 3 G/DAY OF IOPANOIC ACID. CONCN OF TSH, THYROXINE, & REVERSE T3 INCREASED, WHEREAS CONCN OF T3 DECREASED AFTER ADMIN OF IOPANOIC ACID.
Record name IOPANOIC ACID
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Color/Form

POWDER

CAS No.

96-83-3
Record name (±)-Iopanoic acid
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Record name Iopanoic acid
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Melting Point

MELTS WITH DECOMP BETWEEN 152 DEG & 158 °C, CRYSTALS; SPECIFIC OPTICAL ROTATION (ETHANOL, 2%): -5.2 +/- 0.1 DEG @ 20 °C/D; MP: 162-163 °C /L-ISOMER/, CRYSTALS; SPECIFIC OPTICAL ROTATION (ETHANOL, 2%): +5.1 +/- 0.1 DEG @ 20 °C/D; MP: 162 °C /D-ISOMER/
Record name IOPANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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